N-[(furan-2-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide
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Overview
Description
N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is a complex organic compound that features a furan ring, a morpholine ring, and a thian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The morpholine and thian rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide involves its interaction with various molecular targets. The furan ring can participate in π-π interactions, while the morpholine and thian rings can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and is used in coordination chemistry.
Functionalized β-lactams: These compounds feature a furan ring and are studied for their antibiotic properties.
Uniqueness
N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is unique due to its combination of furan, morpholine, and thian rings, which provide a diverse range of chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-15(18-12-14-2-1-7-24-14)16(22)19-13-17(3-10-25-11-4-17)20-5-8-23-9-6-20/h1-2,7H,3-6,8-13H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVCCQHADTDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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